molecular formula C16H20N2O2S B5590777 2-(2-tert-butyl-5-methylphenoxy)-N-1,3-thiazol-2-ylacetamide

2-(2-tert-butyl-5-methylphenoxy)-N-1,3-thiazol-2-ylacetamide

Cat. No.: B5590777
M. Wt: 304.4 g/mol
InChI Key: CRLMTZFDPKAVSS-UHFFFAOYSA-N
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Description

2-(2-tert-butyl-5-methylphenoxy)-N-1,3-thiazol-2-ylacetamide is a useful research compound. Its molecular formula is C16H20N2O2S and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.12454906 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Unangst et al. (1994) focused on the synthesis and biological evaluation of compounds derived from 2,6-di-tert-butylphenol, exhibiting properties as dual inhibitors of 5-lipoxygenase and cyclooxygenase. These compounds, related to 2-(2-tert-butyl-5-methylphenoxy)-N-1,3-thiazol-2-ylacetamide, demonstrated varying degrees of selectivity and oral activity in anti-inflammatory models, illustrating their potential in medicinal chemistry (Unangst et al., 1994).

Antioxidant Activity and Calcium Antagonism

Kato et al. (1999) explored the structure-activity relationships of thiazolidinone derivatives, highlighting their role as calcium antagonists with antioxidant properties. This research is pertinent to understanding the broader applications of compounds like this compound in the context of cardiovascular health and oxidative stress (Kato et al., 1999).

Rare-Earth Metal Compounds Synthesis

Yadav et al. (2015) conducted research on the synthesis of rare-earth metal compounds using ligands derived from 4-tert-butyl-2,6-bis-[(2-hydroxy-phenylimino)methyl]phenol, akin to the structural framework of this compound. This study provides insights into the use of similar compounds in the development of materials with magnetic properties (Yadav et al., 2015).

Applications in Organic Light Emitting Diodes

Zhang et al. (2016) explored the application of thiazolo[5,4-d]thiazole derivatives in organic light-emitting diodes (OLEDs). Their research highlights the potential use of this compound-related compounds in advanced electronic and photonic devices (Zhang et al., 2016).

Anti-Microbial Activity

Muhi-eldeen et al. (1988) evaluated the anti-microbial activity of N-[5-(4-tert-amino-2-butynyl)thio-1,3,4-thiadiazol-2yl]-2-phenoxyacetamides, which are structurally related to the compound . This study provides a basis for the potential use of similar compounds in anti-microbial treatments (Muhi-eldeen et al., 1988).

Dual Inhibitors of Inflammatory Enzymes

Unangst et al. (1992) synthesized 1,2,4-oxadiazoles and 1,2,4-thiadiazoles containing a 2,6-di-tert-butylphenol substituent, showing effectiveness as dual inhibitors of 5-lipoxygenase and cyclooxygenase. This research aligns with the potential therapeutic applications of this compound in inflammatory conditions (Unangst et al., 1992).

Properties

IUPAC Name

2-(2-tert-butyl-5-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-11-5-6-12(16(2,3)4)13(9-11)20-10-14(19)18-15-17-7-8-21-15/h5-9H,10H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLMTZFDPKAVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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